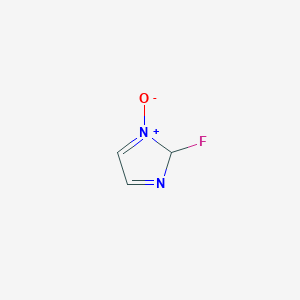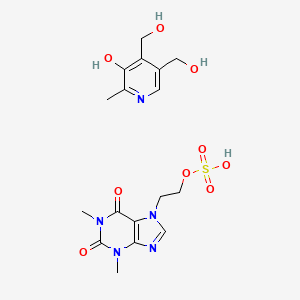
Pyridofylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridofylline is a chemical compound with the molecular formula C17H23N5O9S and a molecular weight of 473.46. It is known for its therapeutic properties as a respiratory stimulant and vasodilator (coronary). The compound is a combination of 3,7-dihydro-1,3-dimethyl-7-[2-(sulfooxy)ethyl]-1H-purine-2,6-dione and 5-hydroxy-6-methyl-3,4-pyridinedimethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridofylline can be synthesized through various methods. One common approach involves the condensation of 1,5-dicarbonyl compounds with ammonia, followed by oxidation. Another method includes the use of hydroxylamine instead of ammonia to avoid the oxidation step . Industrial production often employs gas-phase synthesis over shape-selective catalysts like ZSM-5 zeolite .
Industrial Production Methods: The industrial production of this compound typically involves the reaction of aldehydes or ketones with ammonia in the presence of solid acid catalysts such as silica-alumina.
Chemical Reactions Analysis
Types of Reactions: Pyridofylline undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include air, oxygen, and nitric acid.
Reduction: Reducing agents such as hydrogen and metal catalysts are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while reduction can produce alcohols and amines .
Scientific Research Applications
Pyridofylline has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its effects on cellular respiration and metabolic pathways.
Medicine: Investigated for its potential therapeutic uses as a respiratory stimulant and vasodilator.
Mechanism of Action
Pyridofylline exerts its effects through several molecular targets and pathways. It acts as a competitive nonselective phosphodiesterase inhibitor, raising intracellular cyclic adenosine monophosphate (cAMP) levels. This activation of protein kinase A (PKA) leads to the inhibition of tumor necrosis factor (TNF) and leukotriene synthesis, reducing inflammation and enhancing vasodilation .
Comparison with Similar Compounds
- Pentoxifylline
- Theophylline
- Aminophylline
Comparison: Pyridofylline is unique due to its combination of respiratory stimulant and vasodilator properties. Unlike theophylline and aminophylline, which primarily act as bronchodilators, this compound also has significant vasodilatory effects on coronary vessels. Pentoxifylline, another similar compound, shares some anti-inflammatory properties but differs in its primary use for peripheral arterial disease .
Properties
CAS No. |
53403-97-7 |
|---|---|
Molecular Formula |
C17H23N5O9S |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl hydrogen sulfate |
InChI |
InChI=1S/C9H12N4O6S.C8H11NO3/c1-11-7-6(8(14)12(2)9(11)15)13(5-10-7)3-4-19-20(16,17)18;1-5-8(12)7(4-11)6(3-10)2-9-5/h5H,3-4H2,1-2H3,(H,16,17,18);2,10-12H,3-4H2,1H3 |
InChI Key |
WXFJHNDXYIDTAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CO.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCOS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


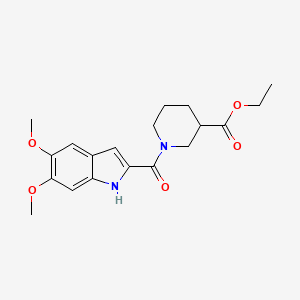
![[2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride](/img/structure/B14173547.png)
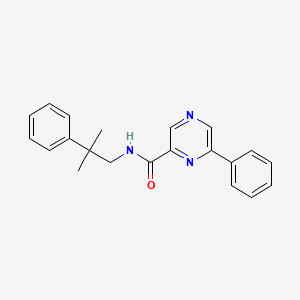
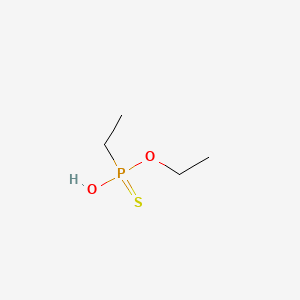

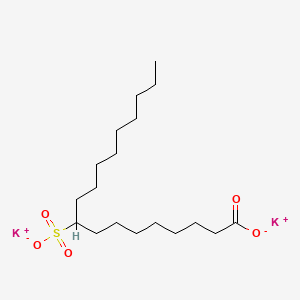
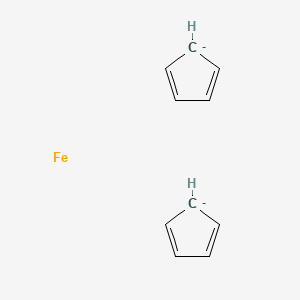
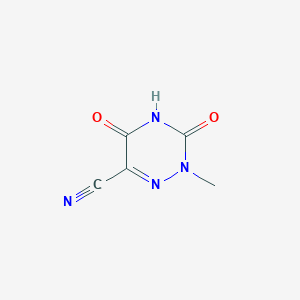
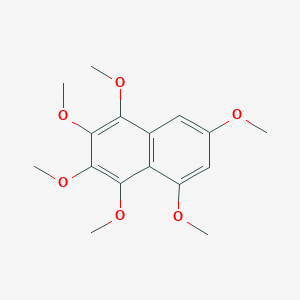
![N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(4-{2-[(naphthalen-1-yl)oxy]ethyl}piperazin-1-yl)-4-oxobutanamide](/img/structure/B14173595.png)

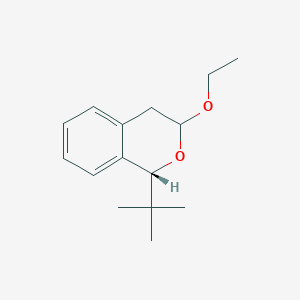
![1H-Pyrazole, 5-cyclopropyl-1-methyl-4-[2-(trimethylsilyl)ethynyl]-](/img/structure/B14173614.png)
